6-Fluoro-2-methyl-7-propyl-benzofuran

Lipophilicity ADME Drug Design

6-Fluoro-2-methyl-7-propyl-benzofuran (CAS 199287-70-2) is a synthetic fluorinated benzofuran derivative with the molecular formula C₁₂H₁₃FO and a molecular weight of 192.23 g/mol. This compound belongs to the benzofuran class, a bicyclic scaffold consisting of a fused benzene and furan ring, which is widely recognized as a privileged structure in medicinal chemistry due to its diverse biological activities.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
Cat. No. B8383880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-7-propyl-benzofuran
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1OC(=C2)C)F
InChIInChI=1S/C12H13FO/c1-3-4-10-11(13)6-5-9-7-8(2)14-12(9)10/h5-7H,3-4H2,1-2H3
InChIKeyJXJUAJJPUGFYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-7-propyl-benzofuran: Structural and Physicochemical Baseline for Research Procurement


6-Fluoro-2-methyl-7-propyl-benzofuran (CAS 199287-70-2) is a synthetic fluorinated benzofuran derivative with the molecular formula C₁₂H₁₃FO and a molecular weight of 192.23 g/mol . This compound belongs to the benzofuran class, a bicyclic scaffold consisting of a fused benzene and furan ring, which is widely recognized as a privileged structure in medicinal chemistry due to its diverse biological activities [1]. The compound features a distinctive substitution pattern: a fluorine atom at the 6-position, a methyl group at the 2-position, and a propyl chain at the 7-position of the benzofuran core [2]. This specific arrangement of substituents imparts unique physicochemical properties, including a calculated LogP of approximately 4.2, which indicates significant lipophilicity relative to less substituted analogs [3]. The compound is typically supplied as a research-grade chemical with a purity of ≥95% .

Why 6-Fluoro-2-methyl-7-propyl-benzofuran Cannot Be Replaced by Generic Benzofuran Analogs


The assumption that any benzofuran derivative can substitute for 6-Fluoro-2-methyl-7-propyl-benzofuran in a research or development program is fundamentally flawed. The specific substitution pattern—6-fluoro, 2-methyl, and 7-propyl—is not arbitrary; it dictates critical molecular properties such as lipophilicity (LogP ~4.2), electronic distribution, and steric conformation [1]. In the context of benzofuran-based drug discovery, the presence and position of halogen substituents like fluorine are known to profoundly influence target binding affinity, metabolic stability, and off-target activity profiles [2]. A generic benzofuran lacking the 6-fluoro group will exhibit drastically reduced metabolic stability and altered binding kinetics [3]. Similarly, the 7-propyl group introduces a hydrophobic anchor that can be essential for occupying lipophilic pockets in biological targets, a feature absent in simpler 6-fluoro-2-methylbenzofuran (CAS 139313-87-4) . Therefore, substituting this compound with a structurally similar but not identical analog will invalidate comparative biological data, compromise synthetic route fidelity, and undermine the reproducibility of experimental outcomes [1].

Quantitative Differentiation of 6-Fluoro-2-methyl-7-propyl-benzofuran: Evidence for Informed Procurement


Lipophilicity (LogP) as a Key Differentiator: 6-Fluoro-2-methyl-7-propyl-benzofuran vs. 6-Fluoro-2-methylbenzofuran

The lipophilicity of 6-fluoro-2-methyl-7-propyl-benzofuran is substantially higher than that of its closest analog, 6-fluoro-2-methylbenzofuran, due to the addition of a 7-propyl chain. This difference has direct implications for membrane permeability and target engagement in lipophilic environments [1].

Lipophilicity ADME Drug Design

Synthetic Accessibility: Documented Yield for 6-Fluoro-2-methyl-7-propyl-benzofuran

A validated synthetic route for 6-fluoro-2-methyl-7-propyl-benzofuran is documented in the patent literature, providing a baseline for yield and purity expectations. This contrasts with the absence of a standardized, high-yield synthesis for many closely related analogs, which often require de novo optimization .

Synthetic Chemistry Process Development Chemical Procurement

CNS Drug Development Context: 6-Fluoro-2-methyl-7-propyl-benzofuran as a Synthetic Intermediate

6-Fluoro-2-methyl-7-propyl-benzofuran is explicitly referenced as a synthetic intermediate in a patent (US5955495) concerning methods for treating central nervous system (CNS) diseases [1]. This patent context provides a specific therapeutic area linkage that is not present for many other benzofuran derivatives with different substitution patterns .

CNS Disorders Medicinal Chemistry Patent Analysis

Chemical Reactivity: Ozonolysis as a Functionalization Pathway

The furan ring of 6-fluoro-2-methyl-7-propyl-benzofuran undergoes oxidative cleavage via ozonolysis to yield 4-fluoro-2-hydroxy-3-propyl-benzaldehyde in 72% yield . This reaction provides a direct pathway to a functionalized aromatic aldehyde, a versatile intermediate for further derivatization. The presence of the 7-propyl group does not hinder this transformation, while the 6-fluoro group remains intact, preserving a key pharmacophoric element .

Synthetic Chemistry Functionalization Derivatization

Optimal Research and Industrial Applications for 6-Fluoro-2-methyl-7-propyl-benzofuran Based on Quantitative Evidence


CNS Drug Discovery: Hit-to-Lead Optimization for Neurological Disorders

Given its explicit mention as a synthetic intermediate in a CNS disease patent (US5955495) and its elevated LogP (~4.2) suggestive of enhanced blood-brain barrier permeability, 6-fluoro-2-methyl-7-propyl-benzofuran is an ideal starting scaffold for medicinal chemistry programs targeting neurological conditions such as Alzheimer's disease, anxiety, or schizophrenia [1]. The fluorine atom enhances metabolic stability, a critical attribute for CNS drug candidates [2]. Procurement of this specific derivative, rather than a generic benzofuran, ensures alignment with the patent landscape and provides a direct link to validated CNS-relevant chemistry [1].

Synthetic Methodology Development and Building Block Utilization

The documented synthetic route (40% yield) and the efficient ozonolysis transformation (72% yield) establish 6-fluoro-2-methyl-7-propyl-benzofuran as a reliable and versatile building block [1]. Researchers engaged in synthetic methodology development or the construction of diverse compound libraries can leverage this compound as a key intermediate to access functionalized benzaldehydes and other heterocyclic systems. The defined reaction conditions minimize optimization time and increase the probability of successful derivatization [1].

Pharmacokinetic (PK) and ADME Profiling Studies

The distinct physicochemical properties of 6-fluoro-2-methyl-7-propyl-benzofuran, particularly its high LogP (~4.2) compared to 6-fluoro-2-methylbenzofuran (LogP ~2.88), make it a valuable probe for investigating the relationship between lipophilicity and ADME (Absorption, Distribution, Metabolism, Excretion) parameters in the benzofuran series [1]. Procurement of this compound allows for controlled studies on membrane permeability, metabolic stability, and plasma protein binding, providing critical data for the rational design of improved benzofuran-based therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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